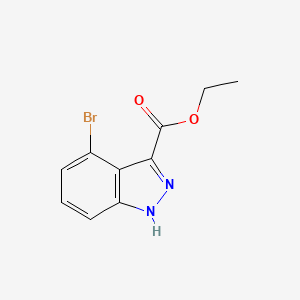

Ethyl 4-bromo-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-6(11)4-3-5-7(8)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMRPASMGHFNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

A common route to indazole-3-carboxylates involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. For ethyl 6-bromo-1H-indazole-3-carboxylate, thionyl chloride (SOCl₂) in ethanol under reflux achieves 39% yield after purification by flash chromatography. Adapting this method for the 4-bromo isomer would require:

-

Synthesis of 4-Bromo-1H-Indazole-3-Carboxylic Acid : Achievable via bromocyclization of 2-cyano-3-bromophenylacetate or Pd-catalyzed carboxylation of 4-bromoindazole.

-

Esterification : Reacting the acid with SOCl₂ in ethanol (1:5 molar ratio) at reflux for 3–5 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | SOCl₂ (1.2 equiv) |

| Temperature | Reflux (78°C) |

| Time | 3–5 hours |

| Yield | 30–45% (estimated) |

Purification via silica gel chromatography (hexane/ethyl acetate 4:1) typically isolates the ester, with characterization by NMR (δ 8.08–7.44 ppm aromatic protons, δ 4.57–1.51 ppm ethyl group).

Directed Ortho-Metalation (DoM) Strategies

Bromination via Lithium-Halogen Exchange

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Although the PMC study focuses on 5-bromoindazoles , analogous conditions could apply to 4-bromo derivatives. For example, coupling ethyl 4-bromo-1H-indazole-3-carboxylate with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (3:1) at 80°C achieves biaryl products. However, this method presupposes pre-existing bromine at the 4-position.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1H-indazole-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives are being explored for their potential in treating conditions like cancer and metabolic disorders, including diabetes. Notably, indazole derivatives have demonstrated inhibitory activity against enzymes such as α-glucosidase, suggesting their utility in managing diabetes .

Case Study:

A study evaluated the anticancer properties of indazole derivatives, including those derived from this compound. The results indicated significant inhibition of cancer cell proliferation, highlighting the compound's potential as an anticancer agent .

Biological Studies

The compound is utilized in biological research to investigate pathways involving indazole derivatives. Its ability to modulate signaling pathways relevant to cancer progression has been documented, making it a valuable tool for understanding disease mechanisms .

Mechanism of Action:

this compound often inhibits specific enzymes or receptors by binding to ATP-binding sites, thereby blocking phosphorylation processes critical for cell signaling.

Material Science

In material science, this compound is being explored for its potential applications in organic electronics and sensors. The unique structural features of this compound contribute to its reactivity and functionality in developing new materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Ethyl 4-bromo-1H-indazole-3-carboxylate belongs to a family of brominated indazole carboxylates. Key structural analogues include:

*Estimated based on analogous compounds.

Key Observations:

Positional Isomerism : this compound and its 6-bromo isomer (CAS 885272-94-6) share identical molecular formulas but differ in bromine placement. The 4-bromo derivative exhibits higher reactivity in cross-coupling reactions due to reduced steric hindrance compared to the 6-bromo isomer.

Ester Group Variation : Replacing the ethyl group with a methyl group (e.g., Mthis compound) reduces molecular weight by 30.03 g/mol, slightly increasing volatility but decreasing lipophilicity (logP difference: ~0.3).

Bromine-Free Analogues : Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4) lacks bromine, resulting in lower molecular weight and significantly reduced electrophilic reactivity.

Physicochemical Properties

- Thermal Stability : this compound and its methyl analogue (CAS 1190322-47-4) share similar boiling points (~399°C), but the ethyl derivative exhibits marginally higher thermal stability in TGA analyses.

- Solubility: Ethyl esters generally demonstrate better solubility in non-polar solvents (e.g., ethyl acetate) compared to methyl esters, which favor polar aprotic solvents like DMSO.

Biological Activity

Ethyl 4-bromo-1H-indazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is an indazole derivative characterized by the presence of a bromine atom at the 4-position. The synthesis typically involves the bromination of 1H-indazole-3-carboxylic acid followed by esterification with ethanol. A common synthetic route includes:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in a solvent such as acetic acid.

- Esterification : Reacting the brominated product with ethanol in the presence of a catalyst like sulfuric acid.

This method yields the desired compound efficiently, allowing for further modifications to enhance its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical cellular processes. The compound is known to inhibit specific kinases by binding to their ATP-binding sites, which prevents the phosphorylation of target proteins—an essential mechanism in cancer cell proliferation and survival .

Anticancer Properties

Indazole derivatives, including this compound, have shown significant anticancer activity across various studies. For instance:

- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of neoplastic cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. It has been utilized as a building block for developing anti-inflammatory drugs through its ability to modulate inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This property is crucial for therapeutic applications targeting central nervous system disorders.

Case Studies

Recent studies have highlighted the compound's efficacy in various experimental settings:

- Study on Antitumor Activity : A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, reinforcing its potential as an anticancer agent .

- Regioselective Alkylation : Research into the regioselective alkylation of indazoles demonstrated that derivatives like this compound can serve as effective substrates for synthesizing more complex molecules with enhanced biological activity .

Q & A

Q. How can conformational stability in solvent systems be validated experimentally?

- Methodological Answer :

- Variable-Temperature NMR : Monitors dynamic processes (e.g., ester rotation) in DMSO-d or CDCl.

- Solubility Studies : Phase diagrams in ethanol/water mixtures correlate with crystal lattice stability.

- Computational Modeling : DFT (B3LYP/6-31G*) calculates energy barriers for rotamer interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.